molecular formula C25H23N3O5 B10997520 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B10997520
M. Wt: 445.5 g/mol
InChI Key: UVGPDIQBCOBPOE-UHFFFAOYSA-N
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Description

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound that features a naphthalene ring, a pyridazinone core, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps, including the formation of the naphthalene ring, the pyridazinone core, and the trimethoxyphenyl group. Key steps may include:

    Formation of the Naphthalene Ring: This can be achieved through regioselective benzannulation reactions.

    Synthesis of the Pyridazinone Core: This involves cyclization reactions, often using hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Trimethoxyphenyl Group: This step may involve acylation reactions using trimethoxybenzoyl chloride and suitable bases.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
  • 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxybenzyl)acetamide

Uniqueness

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C25H23N3O5

Molecular Weight

445.5 g/mol

IUPAC Name

2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C25H23N3O5/c1-31-21-13-19(14-22(32-2)25(21)33-3)26-23(29)15-28-24(30)11-10-20(27-28)18-9-8-16-6-4-5-7-17(16)12-18/h4-14H,15H2,1-3H3,(H,26,29)

InChI Key

UVGPDIQBCOBPOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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